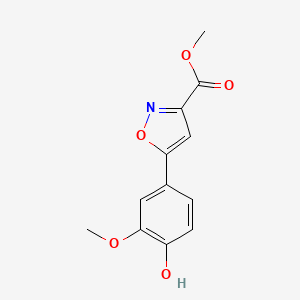![molecular formula C10H25N4Na2O15P B13703975 disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate is a chemical compound with the molecular formula C10H13N4O8P.2Na.7H2O. It is commonly known as disodium inosine-5’-monophosphate heptahydrate. This compound is a nucleotide derivative and is often used in various biochemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate typically involves the phosphorylation of inosine. The process begins with the protection of the hydroxyl groups on inosine, followed by phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3). The final step involves deprotection and neutralization with sodium hydroxide to yield the disodium salt form .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microbial strains that can produce inosine. The inosine is then extracted and chemically phosphorylated to produce the desired compound. This method is preferred for large-scale production due to its cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine-5’-monophosphate.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
Oxidation: Inosine-5’-monophosphate.
Reduction: Inosine.
Substitution: Various substituted nucleotides depending on the reagents used.
Applications De Recherche Scientifique
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.
Biology: Plays a role in studying nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as an immunomodulatory agent.
Industry: Used as a flavor enhancer in the food industry due to its umami taste
Mécanisme D'action
The compound exerts its effects primarily through its role as a nucleotide. It participates in various biochemical pathways, including nucleotide synthesis and energy metabolism. The molecular targets include enzymes such as inosine monophosphate dehydrogenase, which is involved in the synthesis of guanine nucleotides. The compound can modulate enzyme activity and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium guanosine-5’-monophosphate: Another nucleotide derivative with similar biochemical properties.
Disodium adenosine-5’-monophosphate: Used in similar applications but has different molecular targets.
Disodium uridine-5’-monophosphate: Also used in biochemical research and industrial applications
Uniqueness
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate is unique due to its specific role in nucleotide metabolism and its ability to modulate enzyme activity. Its heptahydrate form provides stability and solubility advantages over other similar compounds .
Propriétés
Formule moléculaire |
C10H25N4Na2O15P |
|---|---|
Poids moléculaire |
518.28 g/mol |
Nom IUPAC |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2 |
Clé InChI |
ZEALAQXNWUYYQU-UHFFFAOYSA-L |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)

![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)


